An In-depth Technical Guide to 4,4'-Stilbenedicarboxylic Acid: Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery
An In-depth Technical Guide to 4,4'-Stilbenedicarboxylic Acid: Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery
This technical guide provides a comprehensive overview of 4,4'-stilbenedicarboxylic acid, a pivotal organic compound at the forefront of materials science and with emerging potential in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical characteristics, synthesis methodologies, and its significant applications, particularly as a versatile building block in the construction of Metal-Organic Frameworks (MOFs).
Core Identification and Physicochemical Properties
4,4'-Stilbenedicarboxylic acid is a dicarboxylic acid derivative of stilbene, existing as two geometric isomers: trans (E) and cis (Z). The trans isomer is the more thermodynamically stable and extensively studied form.
CAS Numbers:
Key Physical and Chemical Properties
The properties of 4,4'-stilbenedicarboxylic acid make it an exceptional candidate for the synthesis of robust and functional materials. Its rigid, linear geometry (in the trans form) and the presence of two carboxylic acid groups for coordination with metal ions are key to its utility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂O₄ | [1][2][6] |
| Molecular Weight | 268.26 g/mol | [1][7] |
| Appearance | White to pale yellow powder/crystal | [2][6][8] |
| Melting Point | >300 °C (decomposes) | [5][6][9] |
| Boiling Point | 518.5±39.0 °C (Predicted) | [8][9] |
| Solubility | Generally insoluble in water, soluble in organic solvents like DMF and DMSO. | |
| InChI Key | SBBQDUFLZGOASY-OWOJBTEDSA-N (trans) | [2][6] |
Synthesis of 4,4'-Stilbenedicarboxylic Acid
Several synthetic routes to 4,4'-stilbenedicarboxylic acid have been established, with the choice of method often depending on the desired purity, scale, and environmental considerations.
Established Synthetic Pathways
One common approach involves the hydrolysis of its dialkyl esters.[6] Another method starts from p-toluic acid, which undergoes chlorination followed by subsequent reactions.[6] A more modern and environmentally conscious approach utilizes solid-base catalysis, avoiding harsh reaction conditions.[6]
A generalized synthetic scheme starting from p-cyanobenzyl halide is outlined below:[6]
Caption: Simplified workflow for the synthesis of 4,4'-Stilbenedicarboxylic Acid.
Applications in Research and Development
The unique structural attributes of 4,4'-stilbenedicarboxylic acid have positioned it as a critical component in the development of advanced materials and as a scaffold of interest in medicinal chemistry.
A Versatile Linker in Metal-Organic Frameworks (MOFs)
The most prominent application of 4,4'-stilbenedicarboxylic acid is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[10][11] MOFs are a class of porous crystalline materials with a wide range of applications, including:
-
Gas Storage and Separation: The tunable pore size and high surface area of MOFs constructed with this linker make them suitable for storing gases like hydrogen and carbon dioxide.[6]
-
Catalysis: The well-defined active sites within these MOFs can be utilized for various catalytic processes.[6]
-
Sensing and Luminescence: The inherent luminescent properties of the stilbene core can be harnessed for the development of chemical sensors.[1]
-
Drug Delivery: The porous nature of these frameworks allows for the encapsulation and controlled release of therapeutic agents.[1]
The choice of the cis or trans isomer of the linker can lead to the formation of MOFs with distinct topologies and properties.[12][13] For instance, the use of the cis isomer has led to the synthesis of novel 2D and 3D lanthanide-based MOFs with unique microporous structures.[12]
Caption: Schematic of MOF synthesis using metal nodes and organic linkers.
Potential in Drug Discovery and Medicinal Chemistry
The stilbene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, such as resveratrol and combretastatin A-4.[14] These compounds exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[14]
While 4,4'-stilbenedicarboxylic acid itself is primarily used in materials science, its derivatives and incorporation into drug delivery systems represent a promising area of research. The carboxylic acid functional groups provide handles for further chemical modification to develop novel therapeutic agents. Its role as a pharmaceutical intermediate is also of significant interest.[11][15]
Experimental Protocol: Synthesis of a Zinc-Based MOF
The following is a representative protocol for the synthesis of a three-dimensional metal-organic framework using trans-4,4'-stilbenedicarboxylic acid and zinc nitrate.
Materials:
-
trans-4,4'-Stilbenedicarboxylic acid (H₂SDC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 26.8 mg (0.1 mmol) of trans-4,4'-stilbenedicarboxylic acid in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Seal the vial and place it in an oven at 100 °C for 48 hours.
-
After cooling to room temperature, colorless crystals of the MOF will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.
-
The resulting crystals can be dried under vacuum.
Characterization:
The synthesized MOF can be characterized using techniques such as single-crystal X-ray diffraction (SCXRD) to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate its thermal stability.
Safety and Handling
4,4'-Stilbenedicarboxylic acid may cause skin and serious eye irritation.[6] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,4'-Stilbenedicarboxylic acid is a highly versatile and valuable compound for researchers in both materials science and drug discovery. Its rigid structure and functional groups make it an ideal building block for the rational design and synthesis of functional materials, particularly Metal-Organic Frameworks with tailored properties. As research continues to uncover the potential of stilbene derivatives in medicine, the importance of 4,4'-stilbenedicarboxylic acid as a key intermediate is expected to grow.
References
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Royal Society of Chemistry. (n.d.). Exploring the multifunctionality in metal–organic framework materials: how do the stilbenedicarboxylate and imidazolyl ligands tune the characteristics of coordination polymers?. New Journal of Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Linker: 4,4'-Stilbenedicarboxylic Acid in MOF Construction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4,4'-stilbenedicarboxylic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,4'-Stilbenedicarboxylic Acid: A Key Organic Intermediate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(16), 2351-2357. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Quality: Understanding 4,4'-Stilbenedicarboxylic Acid for Your Needs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). (Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic framework linker. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4,4'-Stilbenedicarboxylic Acid. Retrieved from [Link]
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